![molecular formula C13H22N2O3 B2418550 Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate CAS No. 2490405-98-4](/img/structure/B2418550.png)
Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-1’-carboxylate” is a complex organic compound. It incorporates a bicyclo[2.1.1]hexane structure, which is a valuable saturated bicyclic structure found in many newly developed bio-active compounds .
Synthesis Analysis
The synthesis of such compounds involves an efficient and modular approach. The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another approach involves a catalytic alkene insertion that delivers substituted bicyclo[2.1.1]hexanes (BCHs) by a highly atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones .Molecular Structure Analysis
The molecular structure of this compound is complex, incorporating a bicyclo[2.1.1]hexane structure, an azetidine ring, and a carboxylate group. The InChI code for this compound is 1S/C11H20N2O3/c1-9(2,3)16-8(14)13-6-11-4-10(12,5-11)7-15-11/h4-7,12H2,1-3H3, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include [2 + 2] cycloaddition and intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, closely related to the queried chemical, has been synthesized and characterized, revealing insights into its molecular structure through single-crystal X-ray diffraction analysis. This research contributes to the understanding of cyclic amino acid esters and their structural properties (Moriguchi et al., 2014).
Synthesis of Dipeptide Analogues
Research on tert-butyloxycarbonyl amino acid analogues, including non-proteinogenic amino acids, highlights the synthesis of complex molecules that incorporate structures similar to the queried compound. This work is significant for the creation of dipeptide analogues and their potential applications (Schutkowski et al., 2009).
Development of Constrained Peptidomimetics
An efficient synthesis of azabicycloalkane amino acids, which are crucial in the creation of rigid dipeptide mimetics, has been reported. These compounds, including structures similar to the queried chemical, are valuable in peptide-based drug discovery, showcasing the compound's relevance in medicinal chemistry (Mandal et al., 2005).
Synthesis of Stereoselective Derivatives
Studies have developed methods for the synthesis of stereoisomers of compounds with structures akin to tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate. This research is crucial in exploring the stereochemical aspects of such compounds and their potential applications (Bakonyi et al., 2013).
Scale-Up Synthesis for Drug Candidates
The scale-up synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate, closely related to the queried compound, has been investigated. This is particularly significant for the production of biologically active compounds and pharmaceuticals, highlighting the compound's relevance in large-scale medicinal applications (Yamashita et al., 2019).
Direcciones Futuras
Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds, but they are still underexplored from a synthetic accessibility point of view . Therefore, future research could focus on developing more efficient and accessible synthetic routes to these compounds.
Propiedades
IUPAC Name |
tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-10(2,3)17-9(16)15-7-13(8-15)12(14)5-11(4,6-12)18-13/h5-8,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOIEFWONXYOHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C3(O2)CN(C3)C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

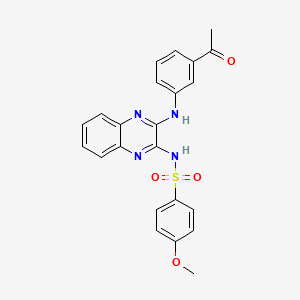
![3-[(Phenylthio)difluoroacetyl]imidazo[1,2-a]pyridine](/img/structure/B2418468.png)
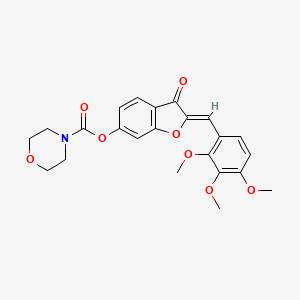
![2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile](/img/structure/B2418470.png)

![5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2418477.png)
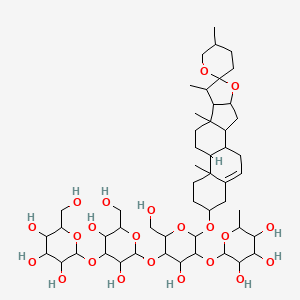
![3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2418483.png)
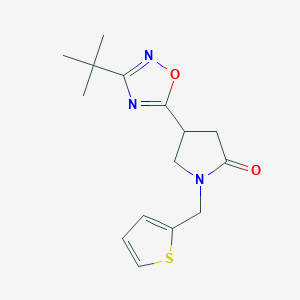
![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2418485.png)
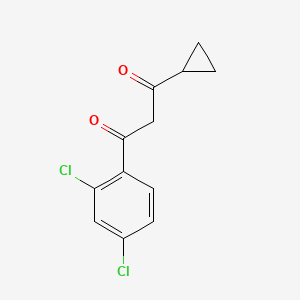
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2418488.png)
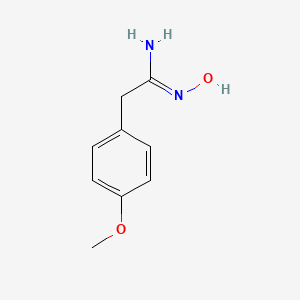
![2-[3-(2-chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2418490.png)